Fluthiacet-methyl

Catalog No.
S576928
CAS No.
117337-19-6
M.F
C15H15ClFN3O3S2
M. Wt
403.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluthiacet-methyl

CAS Number

117337-19-6

Product Name

Fluthiacet-methyl

IUPAC Name

methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate

Molecular Formula

C15H15ClFN3O3S2

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3

InChI Key

ZCNQYNHDVRPZIH-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl

solubility

In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C.
In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C.

Canonical SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl

The exact mass of the compound Fluthiacet-methyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.10e-06 min methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/l at 25 °c); in n-hexane 0.232 g/l at 20 °c.in water 0.85 (distilled), 0.78 (ph 5 and 7) mg/l at 25 °c.. It belongs to the ontological category of thiadiazolopyridazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluthiacet-methyl (CAS 117337-19-6) is a highly potent, contact-action protoporphyrinogen oxidase (PPO) inhibitor belonging to the Group 14 agricultural chemicals. Structurally distinct as a thiadiazole/imide derivative, it functions as a pro-herbicide that undergoes in planta isomerization by glutathione S-transferase (GST) to form its active urazole state [2]. In procurement and agricultural formulation contexts, fluthiacet-methyl is prioritized for its exceptionally low active ingredient requirement, rapid foliar desiccation properties, and minimal soil residual activity [1]. These baseline properties make it an ideal active ingredient for post-emergence broadleaf weed control formulations in soybeans, corn, and specialty crops where rapid burndown and strict rotational crop flexibility are mandatory [1].

Substituting fluthiacet-methyl with legacy PPO inhibitors like fomesafen or flumioxazin introduces severe operational and agronomic liabilities. While fomesafen provides similar broadleaf weed control, its high application rate and long soil half-life (averaging 100 days) frequently result in carryover injury to rotational crops, necessitating strict 10- to 18-month plant-back restrictions [2]. Conversely, while flumioxazin offers a shorter half-life, it lacks the specialized crop safety profile of fluthiacet-methyl, exhibiting severe phytotoxicity in sensitive crops under high-moisture conditions [3]. Furthermore, because fluthiacet-methyl relies on GST-mediated enzymatic activation rather than direct enzyme binding, substituting it with direct PPO inhibitors removes a critical mechanism for selectivity and resistance management in high-value agricultural formulations [1].

20-Fold Reduction in Active Ingredient Load vs. Fomesafen

Field efficacy trials demonstrate that fluthiacet-methyl achieves equivalent post-emergence broadleaf weed control at a fraction of the dose required by standard diphenyl ether herbicides [1]. Specifically, fluthiacet-methyl is applied at approximately 12.5 g a.i./ha, whereas fomesafen requires 250 g a.i./ha to achieve comparable efficacy [1]. This 20-fold reduction in active ingredient requirement drastically lowers procurement volumes, reduces formulation costs, and minimizes the total chemical load introduced into the environment.

Evidence DimensionPost-emergence application rate for broadleaf weed control
Target Compound Data12.5 g a.i./ha
Comparator Or BaselineFomesafen (250 g a.i./ha)
Quantified Difference20-fold reduction in active ingredient requirement
ConditionsField efficacy trials for soybean broadleaf weed control

Procuring fluthiacet-methyl allows formulators to drastically reduce active material volume and transport costs while maintaining high herbicidal efficacy.

Elimination of Carryover Risk via Ultra-Short Soil Half-Life

A critical differentiator for fluthiacet-methyl is its rapid degradation profile in soil, which eliminates the rotational crop carryover risks associated with legacy PPO inhibitors [1]. Fluthiacet-methyl exhibits an aerobic soil half-life of just 1.1 to 8 days [1]. In stark contrast, fomesafen has an average soil half-life of 100 days and can persist for over a year under dry conditions, frequently causing carryover injury to subsequent crops like corn [2]. The rapid dissipation of fluthiacet-methyl ensures complete rotational flexibility without the 10- to 18-month plant-back restrictions required by fomesafen.

Evidence DimensionAerobic soil half-life (persistence)
Target Compound Data1.1 to 8 days
Comparator Or BaselineFomesafen (~100 days)
Quantified Difference>90% reduction in soil persistence time
ConditionsAerobic soil metabolism studies

Selecting fluthiacet-methyl prevents costly rotational crop damage and eliminates restrictive plant-back intervals, making it superior for multi-crop agricultural portfolios.

Superior Crop Tolerance in Sensitive Formulations vs. Flumioxazin

Fluthiacet-methyl provides exceptional safety margins in sensitive crops where other PPO inhibitors cause unacceptable damage [1]. In comparative tolerance trials on flax, flumioxazin caused severe crop damage exceeding 90% under high-moisture conditions, rendering it unsuitable for such applications [1]. Conversely, fluthiacet-methyl demonstrated excellent crop tolerance with transient or no significant phytotoxicity, preserving crop yield and population density [1]. This differential safety profile is critical when formulating herbicides for specialty crops like flax and lentils.

Evidence DimensionCrop damage (phytotoxicity) in flax under conducive moisture conditions
Target Compound DataExcellent tolerance (transient/negligible injury)
Comparator Or BaselineFlumioxazin (>90% severe crop damage)
Quantified DifferencePrevention of severe (>90%) phytotoxic crop loss
ConditionsField trials on flax (Linum usitatissimum) under high moisture

Formulators must procure fluthiacet-methyl over flumioxazin when developing products for sensitive specialty crops to avoid catastrophic phytotoxicity.

GST-Mediated Pro-Herbicide Activation for Enhanced Selectivity

Unlike direct-acting PPO inhibitors such as fomesafen and lactofen, fluthiacet-methyl operates as a pro-herbicide [1]. It requires in planta isomerization by the enzyme glutathione S-transferase (GST) to convert into its highly active urazole form [1]. This enzymatic activation requirement provides a unique biochemical selectivity mechanism. Because the conversion rate depends on species-specific GST activity, fluthiacet-methyl offers a distinct physiological pathway that can be leveraged in complex tank-mix formulations to manage weed resistance and enhance crop safety, differentiating it from conventional direct PPO binders.

Evidence DimensionRequirement for enzymatic activation (isomerization)
Target Compound DataRequires GST-mediated isomerization to active urazole
Comparator Or BaselineFomesafen / Lactofen (Direct PPO binding, no activation required)
Quantified DifferenceQualitative shift from direct inhibitor to GST-dependent pro-herbicide
ConditionsIn planta and in vitro biochemical assays

The pro-herbicide nature of fluthiacet-methyl provides R&D buyers with a unique biochemical selectivity mechanism for advanced, resistance-breaking herbicide formulations.

Low-Volume, Rapid-Burndown Tank Mixes

Due to its extremely low application rate (12.5 g a.i./ha), fluthiacet-methyl is ideal for procurement in concentrated tank-mix formulations (e.g., with glufosinate or glyphosate) to enhance post-emergence broadleaf weed control without significantly increasing the chemical payload [1].

High-Flexibility Crop Rotation Programs

Because of its ultra-short soil half-life (1.1 to 8 days), fluthiacet-methyl is the optimal choice for agricultural regions requiring rapid crop turnover, completely avoiding the 100-day carryover risks associated with fomesafen [2].

Specialty Crop Herbicide Formulations

Leveraging its superior crop tolerance profile, fluthiacet-methyl is highly suited for formulation into selective herbicides for sensitive crops like flax and lentils, where alternatives like flumioxazin cause unacceptable (>90%) phytotoxicity [3].

Resistance Management via Pro-Herbicide Pathways

The unique GST-mediated isomerization required to activate fluthiacet-methyl makes it a valuable active ingredient for R&D programs developing next-generation herbicides aimed at weed populations resistant to direct-binding PPO inhibitors [4].

Physical Description

White solid; [Merck Index]

Color/Form

White powder
Ivory powde

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Exact Mass

403.0227396 g/mol

Monoisotopic Mass

403.0227396 g/mol

Heavy Atom Count

25

Density

0.43 (bulk at 20 °C)

LogP

3.77 (LogP)
log Kow = 3.77

Odor

Odorless

Melting Point

104.6 °C

UNII

7C989JK2XB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117337-19-6

Metabolism Metabolites

...Fluthiacet-methyl was absorbed rapidly at both the low and high dose for both male and female rats. Repeated oral dosing had no effect on extent of absorption. Tissue levels of 14C-fluthiacet-methyl derived radioactivity in the single and repeated low dose groups did not exceed 0.018 ppm for any tissue. At the single high dose, female rats showed higher levels of 14C-fluthiacet-methyl derived radioactivity in tissues than males except for muscle, brain, fat and plasma. Excretion in males was predominantly in feces for all dose groups, with between 67-87% of administered radioactivity excreted by this route. In females, the percentage of administered radioactivity in urine across all dose groups (40-48%) was approximately equivalent to the percent excreted in feces (39-52%). The greater fecal excretion in males was based on a greater percentage excretion in bile for males (37%) vs. females (19%).

Wikipedia

Fluthiacet-methyl

Methods of Manufacturing

Fluthiacet-methyl is produced by reaction of 1-[(2-fluoro-4-chloro-5-thiomethylacetate)phenylthiocarbamoyl]-2-methoxycarbonylhexahydropyridazine with methanolic potassium hydroxide, followed by treatment with trichloromethyl chloroformate.

General Manufacturing Information

Preparation:M. Yamaguchi et al., EP 273417; eidem, US 4906279 (1988,1990 both to Kumiai Chem Ind)
Fluthiacet-methyl, which inhibits protoporphyrinogen oxidase, is a selective contact herbicide used post--emergence for the control of broad-leaved weeds in maize and soya beans.

Analytic Laboratory Methods

Product and residue analysis by glc with NPD.

Storage Conditions

Keep container tightly closed; store in a cool, dark, dry place.

Stability Shelf Life

In water, DT50 484.8 days (pH 5), 17.7 days (pH 7), 0.2 days (pH 9). In light, DT50 4.92 days.

Dates

Last modified: 08-15-2023

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